molecular formula C19H18N2O5S B2972053 Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-50-2

Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2972053
CAS No.: 896615-50-2
M. Wt: 386.42
InChI Key: QXXMQHZMUMXKKP-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Development of New Synthetic Pathways : Research has demonstrated innovative synthetic approaches to create complex molecules, such as the reaction of dialkyl 2-butynoate with aniline and formaldehyde, leading to the revision of product structures to methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate, showcasing the potential for creating novel compounds with this chemical structure (Srikrishna, Sridharan, & Prasad, 2010).

  • Biologically Active Thiophene Derivatives : Studies on thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, highlighting the pharmaceutical application possibilities for molecules within this structural domain (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).

  • Antimicrobial Activity and Docking Studies : Research into 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a sulfonamide moiety has revealed interesting antimicrobial properties against a range of bacteria and fungi, suggesting the relevance of such structures in developing new antimicrobials (Ghorab, Soliman, Alsaid, & Askar, 2017).

Applications in Material Science

  • Luminescent Properties and Stimuli-Responsive Materials : Pyridyl substituted benzamides connected to naphthalimide have been synthesized, showing aggregation-enhanced emission and multi-stimuli-responsive properties, which could be significant in the development of advanced materials for electronics and photonics (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Drug Development and Pharmaceutical Applications

  • VEGFR Inhibitor Development : The scalable synthesis of N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide, a VEGFR inhibitor, illustrates the compound's importance in therapeutic applications, especially in cancer treatment (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Mechanism of Action

Properties

IUPAC Name

methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-10-11(2)27-18(16(10)19(25)26-3)20-17(24)12-4-6-13(7-5-12)21-14(22)8-9-15(21)23/h4-7H,8-9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXMQHZMUMXKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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